molecular formula C9H14N2O B13807786 Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)

Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)

Cat. No.: B13807786
M. Wt: 166.22 g/mol
InChI Key: LUGITUNNKYCYPD-QMMMGPOBSA-N
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Description

Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a chiral pyrrolidine moiety at position 5.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-[(3S)-1-methylpyrrolidin-3-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-5-9(12-10-7)8-3-4-11(2)6-8/h5,8H,3-4,6H2,1-2H3/t8-/m0/s1

InChI Key

LUGITUNNKYCYPD-QMMMGPOBSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@H]2CCN(C2)C

Canonical SMILES

CC1=NOC(=C1)C2CCN(C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For example, the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst can lead to substituted isoxazoles under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

Isoxazole derivatives undergo various chemical reactions, including:

    Oxidation: Oxidation of propargylamines to oximes.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, such as 3,5-disubstituted isoxazoles and 5-phenylisoxazole-3-carbohydrazide .

Scientific Research Applications

Pharmacological Applications

Isoxazole derivatives have been extensively studied for their potential therapeutic effects. The following sections detail key applications:

Neuropharmacology

Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) has shown promise in treating anxiety disorders and promoting sedation without compromising cognitive clarity. Research indicates that this compound acts as a selective agonist for certain nicotinic acetylcholine receptors, which are implicated in mood regulation and cognitive function .

Case Study: Anxiety Disorders

A study published in PubChem highlights the compound's effectiveness in alleviating anxiety symptoms in animal models. The results demonstrated a significant reduction in anxiety-related behaviors when administered at optimal dosages, suggesting its potential utility in clinical settings for anxiety management .

Cognitive Enhancement

Research has also explored the role of isoxazole derivatives in enhancing cognitive performance. The compound is believed to facilitate neurotransmitter release, particularly acetylcholine, which is crucial for learning and memory processes.

Case Study: Cognitive Function Improvement

In a controlled trial involving rodents, administration of Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) resulted in improved performance on memory tasks compared to control groups. The findings suggest that this compound may have applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
NeuropharmacologyReduces anxiety without impairing cognitionPubChem
Cognitive EnhancementImproves memory performance in rodent modelsPubChem

Mechanism of Action

The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some isoxazole compounds act as inhibitors of enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), leading to anti-inflammatory and anticancer effects . The presence of the isoxazole ring allows these compounds to bind effectively to their targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogous isoxazole derivatives:

Compound Name Substituents (Position 3 and 5) Molecular Formula Key Functional Groups Melting Point (°C) Bioactivity/Use Source
Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) 3-Me, 5-(3S-1-Me-pyrrolidinyl) C10H15N2O Isoxazole, pyrrolidine (basic) N/A Potential pharmaceutical
3-Methyl-5-phenylisoxazole (9CI) 3-Me, 5-Ph C10H9NO Isoxazole, phenyl (aromatic) N/A Chemical intermediate
5-Amino-3-methylisoxazole derivatives (e.g., 11i) 3-Me, 5-amino with fused xanthenone C19H19N3O3 Amino, xanthenone (H-bonding) 210–241 Heterocyclic synthesis
5-(Azetidinylidenemethyl)-3-methylisoxazole (9CI) 3-Me, 5-azetidinylidenemethyl C8H10N2O Azetidine (strained ring) N/A Research chemical
5-Isoxazolamine,3-(trifluoromethyl)-(9CI) 3-CF3, 5-amino C4H3F3N2O Trifluoromethyl, amino N/A Agrochemical precursor

Physicochemical Properties

  • Solubility and Polarity :
    • The target compound’s pyrrolidine group enhances basicity and water solubility compared to the phenyl group in 3-methyl-5-phenylisoxazole .
    • Trifluoromethyl substituents (e.g., in 5-Isoxazolamine,3-(trifluoromethyl)-(9CI)) increase lipophilicity, favoring membrane permeability .
  • Thermal Stability: Derivatives with fused aromatic systems (e.g., xanthenone in ) exhibit higher melting points (210–241°C) due to rigid structures and intermolecular H-bonding .

Biological Activity

Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI) (CAS: 226088-55-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

  • Molecular Formula : C9H14N2O
  • Molar Mass : 166.22 g/mol
  • Structure : The isoxazole ring is a five-membered heterocyclic compound that includes nitrogen and oxygen atoms, contributing to its biological properties.

Research indicates that isoxazole derivatives can exhibit diverse biological activities, including:

  • Anticancer Activity : Isoxazole compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at various phases, particularly G2/M and S phases, leading to reduced viability of cancer cells .

Efficacy Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines. The following table summarizes key findings:

Study Cell Line IC50 (µM) Mechanism of Action
Dai et al. (2023)MCF-7 (Breast)5.0Induction of apoptosis via caspase activation
Lugiņina et al. (2020)A549 (Lung)11.05Promotion of apoptosis and cell cycle arrest
Oubella et al. (2023)HT1080 (Fibrosarcoma)9.02Cell cycle arrest and apoptosis
Mallavadhani et al. (2020)SW480 (Colon)16.0Apoptosis induction and cell cycle modulation

Case Studies

  • Dai et al. (2023) conducted a study on isoxazole-pyrazole heterodimers, revealing significant cytotoxicity against MCF-7 cells with an IC50 of 5.0 µM. The mechanism involved early apoptosis through caspase activation.
  • Lugiņina et al. (2020) synthesized betulin derivatives containing isoxazole moieties, which were tested against multiple tumor cell lines including A549 and MCF-7. The results showed promising GI50 values indicating effective cytotoxicity.
  • Oubella et al. (2023) focused on chiral isoxazoline derivatives and their anticancer properties against HT1080 cells, achieving IC50 values as low as 9.02 µM, suggesting potent anticancer activity compared to traditional agents.

Q & A

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) to map binding modes. QM/MM hybrid models refine electronic interactions at the active site. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

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